

Application Notes and Protocols: Reactions of 2-Morpholino-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for reactions involving **2-Morpholino-5-nitrobenzaldehyde**, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols are based on established methodologies for structurally similar nitrobenzaldehyde derivatives and are intended to serve as a starting point for laboratory synthesis and drug discovery efforts.

Overview

2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde whose reactivity is significantly influenced by the electron-withdrawing nitro group and the electron-donating morpholino substituent. The aldehyde functional group is highly susceptible to nucleophilic attack, making it a versatile precursor for a variety of condensation reactions. These reactions are fundamental in constructing more complex molecular scaffolds, particularly in the synthesis of Schiff bases and other heterocyclic systems of interest in medicinal chemistry. The protocols detailed below focus on a representative condensation reaction to form a Schiff base derivative.

Experimental Protocols

General Considerations

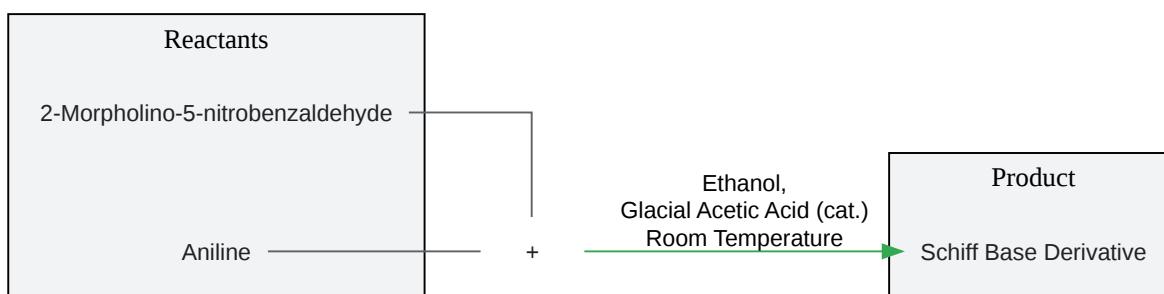
- All reagents should be of analytical grade and used as received unless otherwise specified.
- Reactions should be carried out in a well-ventilated fume hood.

- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Synthesis of a Schiff Base Derivative via Condensation

This protocol describes the synthesis of a Schiff base from **2-Morpholino-5-nitrobenzaldehyde** and a primary amine (e.g., aniline) and is adapted from procedures for similar nitrobenzaldehydes.[\[1\]](#)

Reaction Scheme:



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Caption: General scheme for Schiff base formation.

Materials:

- 2-Morpholino-5-nitrobenzaldehyde**
- Aniline (or other primary amine)
- Absolute Ethanol
- Glacial Acetic Acid

- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser (if heating is required)

Procedure:

- Dissolution of Reactants: In a round-bottom flask, dissolve 10 mmol of **2-Morpholino-5-nitrobenzaldehyde** in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve 10 mmol of the primary amine (e.g., aniline) in 10 mL of absolute ethanol.[1]
- Reaction Mixture: Add the amine solution to the stirred solution of **2-Morpholino-5-nitrobenzaldehyde** at room temperature.[1]
- Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, the mixture may be gently heated to reflux.
- Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Data Presentation

The following tables summarize typical quantitative data for reactions involving substituted nitrobenzaldehydes, which can be expected to be comparable for reactions with **2-Morpholino-5-nitrobenzaldehyde**.

Table 1: Representative Yields and Melting Points for Condensation Products of Substituted Nitrobenzaldehydes.

Aldehyde Reactant	Amine Reactant	Product Type	Yield (%)	Melting Point (°C)
2-Chloro-5-nitrobenzaldehyde	2-Methyl-1-propenylbenzimidazole	Substituted Benzimidazole	75-85%	168-170
3-Nitrobenzaldehyde	Acetophenone	Chalcone	~248% (crude) (purified)	108.4-142.3

Note: Yields are highly dependent on specific reactants and reaction conditions.[2][3]

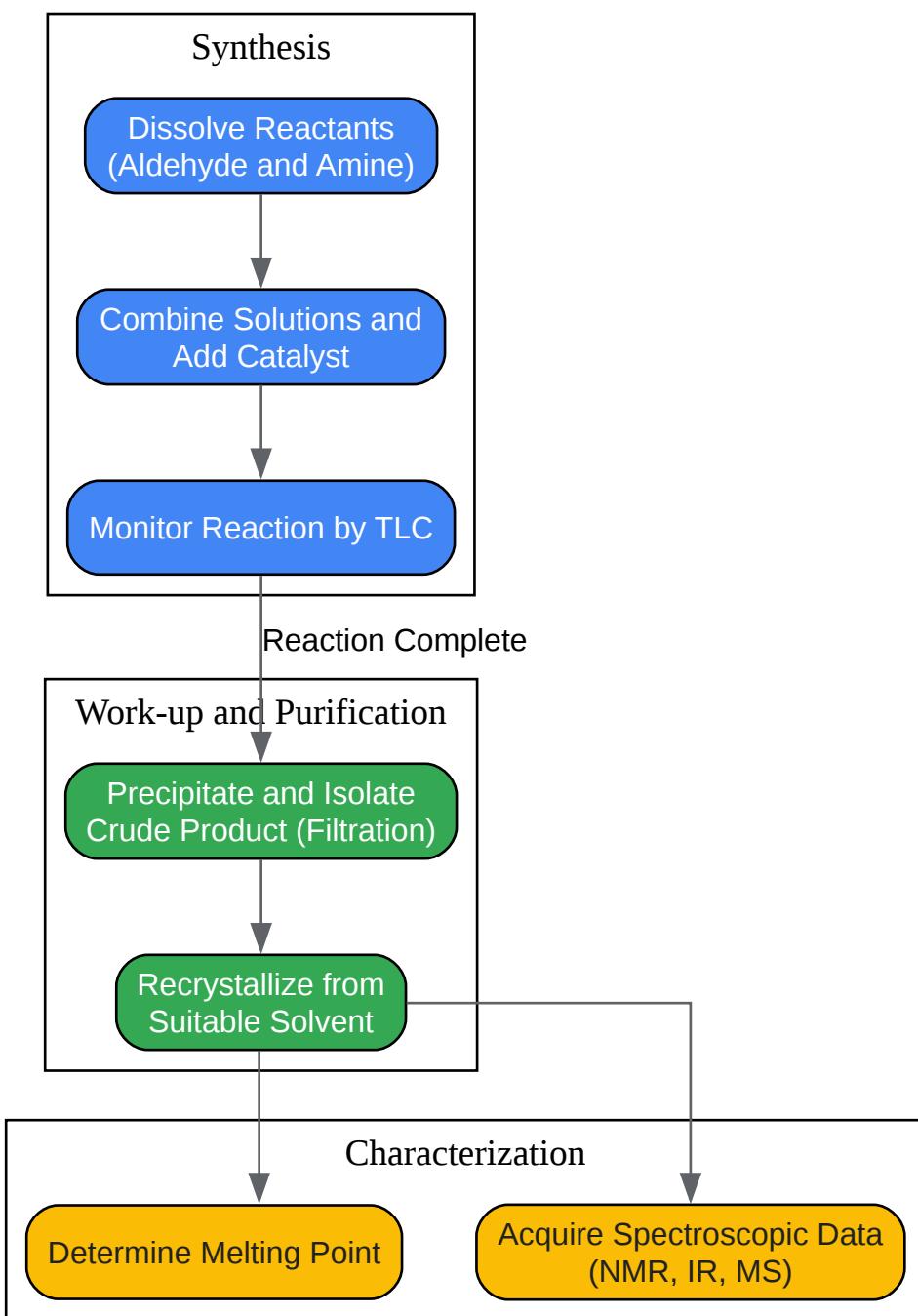
Table 2: Spectroscopic Data for a Representative Schiff Base Precursor (2-Chloro-5-nitrobenzaldehyde).[4]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	10.497	Singlet	-
H-6	8.736	Doublet	2.8
H-4	8.387	Doublet of Doublets	8.8, 2.8
H-3	7.709	Doublet	8.8

Note: Spectroscopic shifts for **2-Morpholino-5-nitrobenzaldehyde** derivatives are expected to show characteristic changes upon reaction, such as the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of an imine proton signal in the ^1H NMR spectrum.[1]

Experimental Workflow and Logic

The synthesis and characterization of derivatives from **2-Morpholino-5-nitrobenzaldehyde** follow a logical progression from reaction setup to product analysis.

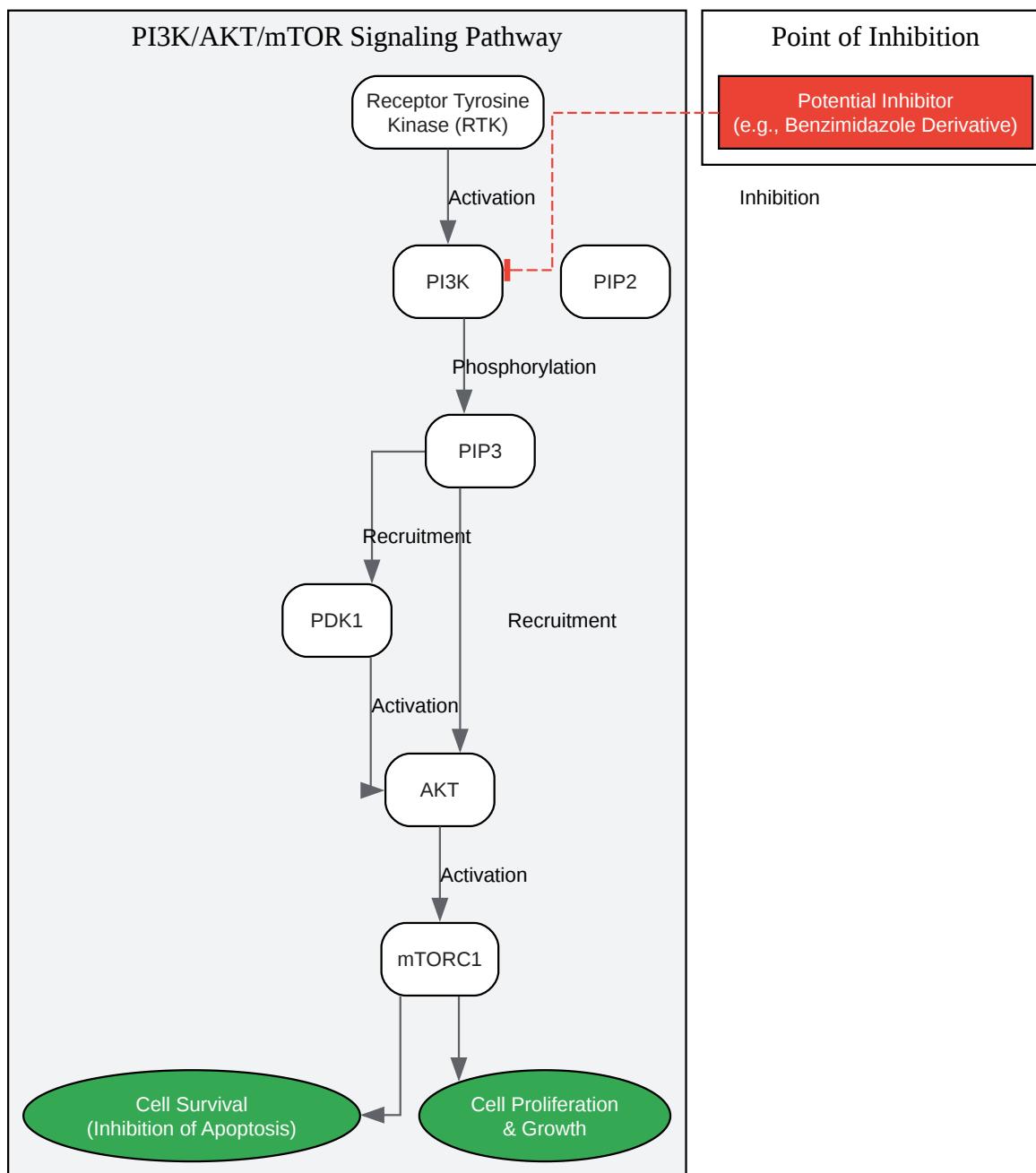


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Caption: A typical workflow for synthesis and characterization.

Signaling Pathways

Derivatives synthesized from **2-Morpholino-5-nitrobenzaldehyde**, such as benzimidazoles, have been shown to target key cellular signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a common target for such inhibitors.^[5]



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Caption: The PI3K/AKT/mTOR signaling pathway.

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